molecular formula C13H16N2O B1273561 1-Pentyl-1H-benzimidazole-2-carbaldehyde CAS No. 610275-04-2

1-Pentyl-1H-benzimidazole-2-carbaldehyde

Cat. No. B1273561
M. Wt: 216.28 g/mol
InChI Key: FYSQNAYENYYYCH-UHFFFAOYSA-N
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Description

The compound "1-Pentyl-1H-benzimidazole-2-carbaldehyde" is a derivative of benzimidazole, which is a bicyclic compound consisting of the fusion of benzene and imidazole. The structure is characterized by a pentyl group attached to the nitrogen atom of the imidazole ring and an aldehyde functional group at the 2-position of the benzimidazole core. Benzimidazole derivatives are known for their diverse biological activities and applications in various fields, including materials science, pharmaceuticals, and as ligands in coordination chemistry .

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. One approach is the one-pot synthesis, which can involve photochemical annulations, as seen in the synthesis of benzo[c]carbazoles from 2-chloroindole-3-carbaldehydes . Another method includes the condensation of 1-vinyl-1H-pyrrole-2-carbaldehydes with o-phenylenediamine, yielding fluorescent benzimidazole compounds . A metal-free synthesis route using visible light irradiation and an oxidant has been reported for the synthesis of 2-substituted-1H-4-carboxamide benzimidazole . Additionally, the reaction of ferrocenecarbaldehyde with o-phenylenediamine has been used to synthesize N-ferrocenylmethyl-2-ferrocenyl-benzimidazole . These methods highlight the versatility and adaptability of benzimidazole synthesis.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be determined using techniques such as X-ray crystallography. For instance, the crystal structure of 1-(propa-1,2-dienyl)-1H-benzo[d]imidazole-2-carbaldehyde was elucidated, revealing its crystallization in a monoclinic system . The structural details provide insight into the molecular conformation and potential intermolecular interactions that can influence the compound's properties and reactivity.

Chemical Reactions Analysis

Benzimidazole-2-carbaldehydes can undergo various chemical reactions with different reagents. For example, they can react with enamines to form complex structures such as hexahydro-4aH-indolo[1,2-a]benzimidazole . The reactivity of these compounds can be influenced by substituents, as seen in the synthesis of 2-aryl benzimidazoles promoted by an ionic liquid . Understanding these reactions is crucial for the development of new benzimidazole-based compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. For instance, the presence of a pentyl group and an aldehyde functional group in 1-Pentyl-1H-benzimidazole-2-carbaldehyde would affect its solubility, boiling point, and potential for intermolecular interactions. The fluorescence properties of benzimidazole derivatives are also noteworthy, as they can cover important regions of the electromagnetic spectrum . Additionally, the anticorrosion properties of certain benzimidazole compounds have been studied, demonstrating their utility in protecting metals like iron and copper .

Safety And Hazards

The Material Safety Data Sheet (MSDS) for 1-Pentyl-1H-benzimidazole-2-carbaldehyde can be found online . This document provides information about the potential hazards of the compound and how to handle it safely.

properties

IUPAC Name

1-pentylbenzimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-2-3-6-9-15-12-8-5-4-7-11(12)14-13(15)10-16/h4-5,7-8,10H,2-3,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSQNAYENYYYCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394082
Record name 1-PENTYL-1H-BENZIMIDAZOLE-2-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pentyl-1H-benzimidazole-2-carbaldehyde

CAS RN

610275-04-2
Record name 1-PENTYL-1H-BENZIMIDAZOLE-2-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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